
2-Chloro-5-ethynyl-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-ethynyl-3-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C7H3ClFN This compound is of significant interest in various fields due to its unique chemical properties, which include the presence of both a chloro and a fluoro substituent on the pyridine ring, as well as an ethynyl group
Méthodes De Préparation
The synthesis of 2-Chloro-5-ethynyl-3-fluoropyridine typically involves multi-step organic reactionsFor instance, starting from 2-chloro-5-fluoropyridine, the ethynyl group can be introduced via a Sonogashira coupling reaction using ethynyl reagents under palladium-catalyzed conditions . The reaction conditions often involve the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) at elevated temperatures.
Analyse Des Réactions Chimiques
2-Chloro-5-ethynyl-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like amines or thiols.
Coupling Reactions: The ethynyl group allows for coupling reactions such as the Sonogashira coupling, which can be used to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form carbonyl derivatives or reduction reactions to form alkanes or alkenes, depending on the reagents and conditions used.
Common reagents for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or THF. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-5-ethynyl-3-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the metabolic stability and bioavailability of drugs.
Medicine: It is investigated for its potential use in radiolabeled compounds for imaging and diagnostic purposes, particularly in positron emission tomography (PET) imaging.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-ethynyl-3-fluoropyridine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, where the fluorine atom can enhance binding affinity and selectivity. The ethynyl group can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The chloro substituent can also contribute to the compound’s reactivity and interaction with biological molecules.
Comparaison Avec Des Composés Similaires
2-Chloro-5-ethynyl-3-fluoropyridine can be compared with other fluorinated pyridine derivatives such as:
2-Chloro-5-fluoropyridine: Lacks the ethynyl group, making it less reactive in coupling reactions.
2-Bromo-5-fluoropyridine: Similar structure but with a bromo substituent instead of chloro, which can affect its reactivity and applications.
2-Chloro-3-fluoropyridine:
The uniqueness of this compound lies in the combination of its substituents, which provide a balance of reactivity and stability, making it a versatile compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H3ClFN |
|---|---|
Poids moléculaire |
155.55 g/mol |
Nom IUPAC |
2-chloro-5-ethynyl-3-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-3-6(9)7(8)10-4-5/h1,3-4H |
Clé InChI |
CTQSJYRSKRXLFU-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(N=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



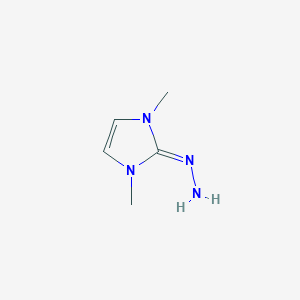
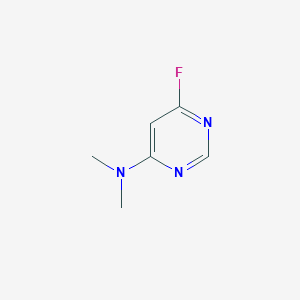
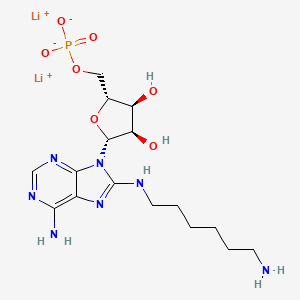

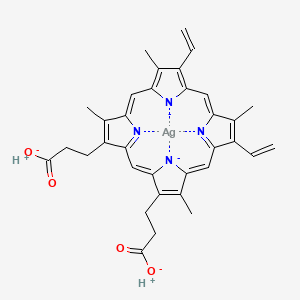

![5-(Chloromethyl)furo[2,3-b]pyridinehydrochloride](/img/structure/B13119274.png)
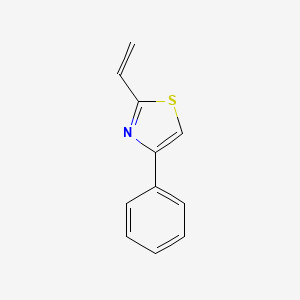
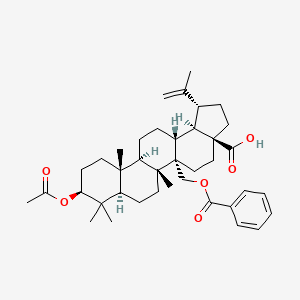
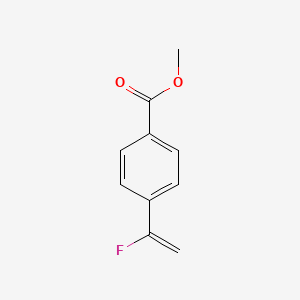
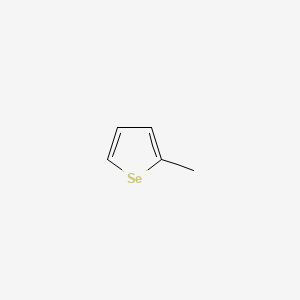
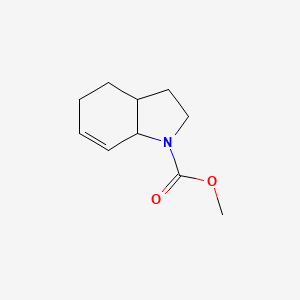
![2-(Methylthio)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13119308.png)
